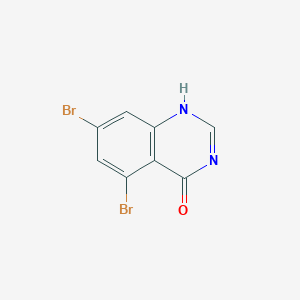

5,7-dibromo-1H-quinazolin-4-one

Description

5,7-Dibromo-1H-quinazolin-4-one is a halogenated derivative of the quinazolinone scaffold, characterized by bromine substituents at positions 5 and 6. Quinazolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine-dione moiety. The introduction of bromine atoms enhances electron-withdrawing effects, which can influence reactivity, lipophilicity, and intermolecular interactions. Such modifications are often leveraged in medicinal chemistry to improve pharmacokinetic properties or binding affinity toward biological targets .

The compound’s molecular formula is C₈H₄Br₂N₂O, with a molecular weight of 303.83 g/mol.

Properties

IUPAC Name |

5,7-dibromo-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUPTGYCMWUAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=NC2=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2=C1NC=NC2=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

5,7-dibromo-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with oxidizing agents may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

5,7-Dibromo-1H-quinazolin-4-one has shown potential as a therapeutic agent in the development of drugs targeting various diseases:

- Antiviral Activity : Recent studies have highlighted its role as a non-covalent inhibitor of SARS-CoV-2 main protease (M pro), demonstrating superior inhibitory activity compared to existing compounds like baicalein. This suggests its potential for developing effective antiviral medications .

- Anticancer Properties : Quinazolinone derivatives, including 5,7-dibromo variants, have been investigated for their cytotoxic effects against cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit tumor growth .

Biological Research

The compound is extensively studied for its interactions with biological targets:

- Enzyme Inhibition : Its structure allows it to act as an enzyme inhibitor, making it a candidate for drug development in treating conditions like cancer and viral infections. The presence of bromine enhances binding affinity to target proteins .

- Neuropharmacology : Quinazolinone derivatives are being explored for their antipsychotic effects. For instance, compounds derived from this scaffold have shown potential in reversing neurochemical disruptions associated with schizophrenia .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Synthesis of Specialty Chemicals : Its unique properties make it suitable for producing advanced materials and specialty chemicals. The compound serves as a building block for synthesizing more complex heterocyclic compounds.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Structure Type | Applications |

|---|---|---|

| Quinazolin-4(3H)-one | Parent Compound | General medicinal chemistry |

| 5-Bromoquinazolin-4(3H)-one | Mono-brominated | Antiviral and anticancer studies |

| 7-Bromoquinazolin-4(3H)-one | Mono-brominated | Limited applications compared to dibrominated form |

| 5,7-Dibromoquinazolin-4(3H)-one | Dual-brominated | Versatile applications in drug development and synthesis |

Case Studies and Research Findings

- Antiviral Drug Development : A study identified 5,7-dibromo derivatives as effective inhibitors of SARS-CoV-2 M pro, demonstrating low cytotoxicity and high efficacy against viral replication .

- Anticancer Research : Investigations into quinazolinone derivatives revealed significant cytotoxic effects on various cancer cell lines, supporting their development as potential anticancer agents .

- Neuropharmacological Effects : Research on antipsychotic activity demonstrated that certain derivatives could reverse cognitive impairments induced by pharmacological agents in animal models .

Mechanism of Action

The mechanism of action of 5,7-dibromo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition or activation of specific pathways. The detailed molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural similarities or functional group patterns with 5,7-dibromo-1H-quinazolin-4-one:

Key Comparative Insights

Halogenation vs. Oxygenated Substituents

- This compound exhibits higher lipophilicity (logP ~2.8 estimated) compared to oxygenated analogs like 5,7-dihydroxy-8,4'-dimethoxyisoflavone (logP ~1.2). Bromine’s electron-withdrawing nature may enhance stability in metabolic pathways, whereas hydroxyl/methoxy groups in the isoflavone improve solubility and antioxidant capacity .

Reactivity and Pharmacological Targets

- The chloromethyl group in 5-bromo-2-chloromethyl-1H-quinazolin-4-one enables nucleophilic substitution reactions, making it a candidate for covalent drug design. In contrast, this compound lacks such reactive handles but may exhibit stronger π-π stacking interactions due to planar bromine substituents .

- Triazoloquinazolinones (e.g., 4-benzyl derivatives) demonstrate potent H1-antihistaminic activity, attributed to the fused triazole ring enhancing receptor binding. The dibromo analog’s activity profile remains unexplored but could diverge due to bromine’s steric effects .

Structural Hybridization

- While isoflavones (e.g., 5,7-dihydroxy-8,4'-dimethoxyisoflavone) share substitution patterns (C5, C7), their distinct chromen-4-one core prioritizes interactions with estrogen receptors, unlike quinazolinones’ preference for kinase or enzyme targets .

Q & A

Q. How can interdisciplinary approaches (e.g., surface chemistry + synthesis) enhance applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.